2-(Difluoromethoxy)-5-methoxyaniline
Description
Contextualization of Difluoromethoxy and Methoxy (B1213986) Substituents in Aromatic Chemistry
The presence of both a difluoromethoxy (-OCF2H) and a methoxy (-OCH3) group on the aniline (B41778) ring is of particular interest. The methoxy group is a well-understood electron-donating group that can influence the reactivity of the aromatic ring and participate in hydrogen bonding. In contrast, the difluoromethoxy group is considered a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups, potentially improving a drug candidate's metabolic stability and cell membrane permeability. The introduction of fluorine-containing groups is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule.
Current Research Landscape and Identified Gaps Pertaining to 2-(Difluoromethoxy)-5-methoxyaniline
The current research landscape indicates a significant interest in substituted anilines for drug discovery. For example, 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) has been identified as a key fragment for potent inhibitors of VEGFR2, a receptor implicated in tumor angiogenesis. nih.gov Similarly, derivatives of 4-(difluoromethoxy)aniline (B1299965) have been used to synthesize corticotropin-releasing factor-1 (CRF-1) receptor antagonists. acs.org
Despite the clear interest in analogous structures, there is a noticeable lack of research focused specifically on this compound. While it is commercially available for research purposes, a dedicated exploration of its synthetic utility and potential applications appears to be an underexplored area. scbt.com This represents a significant gap in the literature, as the unique combination of its substituent groups could offer novel properties that are yet to be discovered.
Research Objectives and Scope of Investigation for this compound
Given the identified gaps, the primary research objective concerning this compound would be to systematically investigate its chemical reactivity and potential as a building block in medicinal chemistry. The scope of such an investigation should include:
Exploration of Synthetic Methodologies: Developing efficient and scalable synthetic routes to this compound and its derivatives.
Reaction Profiling: Investigating the reactivity of the amino group and the aromatic ring in various chemical transformations to understand its synthetic potential.
Library Synthesis: Utilizing this compound as a scaffold to generate a library of novel compounds for biological screening.
Biological Evaluation: Screening the synthesized compounds for potential therapeutic activities, drawing inspiration from the known biological profiles of structurally related anilines.
A focused investigation into this compound holds the promise of uncovering new chemical entities with valuable therapeutic properties, thereby expanding the toolbox of medicinal chemists.
Chemical Compounds Mentioned
Table 2: List of Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 926238-82-6 | C8H9F2NO2 |
| 5-(Ethylsulfonyl)-2-methoxyaniline | 5339-62-8 | C9H13NO3S |
| 4-(Difluoromethoxy)aniline | 86235-37-8 | C7H7F2NO |
| VEGFR2 | - | - |
| CRF-1 Receptor | - | - |
Properties
IUPAC Name |
2-(difluoromethoxy)-5-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2/c1-12-5-2-3-7(6(11)4-5)13-8(9)10/h2-4,8H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTGLFLORLUWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926238-82-6 | |
| Record name | 2-(difluoromethoxy)-5-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies and Methodologies for 2 Difluoromethoxy 5 Methoxyaniline
Retrosynthetic Analysis of 2-(Difluoromethoxy)-5-methoxyaniline
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. amazonaws.comnist.gov For this compound, the analysis begins by identifying the key functional groups: an aniline (B41778), a methoxy (B1213986) ether, and a difluoromethoxy ether.
The primary disconnection targets the amine functionality. Aniline derivatives are commonly synthesized from the corresponding nitro compounds via reduction. This is a reliable transformation, and introducing the amino group late in the synthesis avoids potential complications arising from its basicity and high reactivity. amazonaws.com This leads to the precursor, 1-(difluoromethoxy)-4-methoxy-2-nitrobenzene (B14854067).
The next disconnection involves the introduction of the nitro group via electrophilic aromatic substitution. The precursor for this step is 1-(difluoromethoxy)-4-methoxybenzene. bldpharm.comuni.lu The regioselectivity of the nitration is crucial for the success of this synthesis.
Further deconstruction focuses on the ether linkages. The difluoromethoxy group can be formed from a corresponding phenol (B47542). This leads to the disconnection of the C-O bond of the difluoromethoxy group, identifying 4-methoxyphenol (B1676288) as a key starting material. mdma.chchemicalbook.comchemicalbook.comsigmaaldrich.com This starting material already contains the required methoxy group at the correct position relative to the eventual point of difluoromethoxylation.
This retrosynthetic pathway can be summarized as follows:
Figure 1: Retrosynthetic Analysis of this compound
This strategy is advantageous as it utilizes a readily available starting material and employs a series of well-established chemical reactions.
Approaches for the Introduction of the Difluoromethoxy Group in Aromatic Systems
The introduction of the difluoromethoxy (–OCF₂H) group is a critical step in the synthesis. This moiety is often installed by the O-difluoromethylation of a phenol.
Starting with 4-methoxyphenol, the difluoromethylation occurs regioselectively on the hydroxyl group. The presence of the methoxy group does not interfere with this reaction, as the hydroxyl group is significantly more acidic and reactive under the conditions typically employed for O-alkylation.
The chosen precursor for the difluoromethoxylation step is 4-methoxyphenol. This compound is commercially available and can be synthesized through several methods, most commonly via the mono-methylation of hydroquinone (B1673460). mdma.chsciencemadness.org This ensures the correct 1,4-substitution pattern of the oxygenated functions on the benzene (B151609) ring.
The conversion of a phenolic hydroxyl group to a difluoromethoxy group is typically achieved using a source of difluorocarbene (:CF₂). Various reagents and conditions have been developed for this transformation.
A common method involves the reaction of the phenol with chlorodifluoromethane (B1668795) (CHClF₂) in the presence of a base. Other modern reagents have been developed to avoid the use of gaseous CHClF₂. These include reagents that generate difluorocarbene under milder conditions.
Below is a table summarizing some common reagents and conditions for the difluoromethylation of phenols.
| Reagent/System | Typical Base | Solvent | Temperature | Notes |
| CHClF₂ (Freon 22) | NaOH or KOH | Dioxane/H₂O | 60-70 °C | A widely used, traditional method. |
| Sodium chlorodifluoroacetate (ClCF₂CO₂Na) | - | DMF or Diglyme | 150-180 °C | Decomposes upon heating to generate difluorocarbene. |
| Trimethyl(trifluoromethyl)silane (TMSCF₃) | NaI | DMF | 60-80 °C | Acts as a difluorocarbene precursor. |
| Diethyl (bromodifluoromethyl)phosphonate | Cs₂CO₃ | DMF | 80 °C | A versatile reagent for difluoromethylation. |
Methods for Methoxy Group Incorporation and Positional Control on the Aromatic Ring
In the proposed synthetic route, the methoxy group is already present in the starting material, 4-methoxyphenol. The synthesis of 4-methoxyphenol itself provides an excellent example of achieving positional control for a methoxy group on an aromatic ring.
The most common industrial synthesis involves the mono-methylation of hydroquinone. By using a controlled amount of a methylating agent, such as dimethyl sulfate (B86663) or methyl chloride, under basic conditions, one of the two hydroxyl groups of hydroquinone is selectively converted to a methoxy group. This reaction takes advantage of the statistical distribution of products and the different reactivity of the starting material and the mono-methylated product.
| Starting Material | Reagent | Conditions | Product |
| Hydroquinone | Dimethyl sulfate, NaOH | Water/Methanol | 4-Methoxyphenol |
| Hydroquinone | Methanol, CuCl₂ | High Temperature/Pressure | 4-Methoxyphenol |
Amination Reactions for the Formation of the Aniline Functionality
The final step in the synthesis is the introduction of the amino group to form the aniline. As outlined in the retrosynthetic analysis, this is most strategically accomplished by the reduction of a nitro group.
This process involves two stages:
Nitration: The intermediate, 1-(difluoromethoxy)-4-methoxybenzene, undergoes electrophilic aromatic nitration. The directing effects of the existing substituents determine the position of the incoming nitro group. The methoxy group is a strongly activating, ortho-, para-director, while the difluoromethoxy group is a deactivating, meta-director. The powerful directing effect of the methoxy group will dominate, and since the para position is blocked, nitration will occur at one of the ortho positions. The position ortho to the methoxy group and meta to the difluoromethoxy group is the target, and this is the electronically favored product.
Reduction: The resulting 1-(difluoromethoxy)-4-methoxy-2-nitrobenzene is then reduced to the target aniline. This reduction is a standard transformation in organic synthesis, and numerous methods are available.
Below is a table of common reagents used for the reduction of aromatic nitro compounds to anilines.
| Reagent | Solvent | Conditions |
| H₂, Pd/C | Ethanol or Methanol | Room Temperature, Atmospheric Pressure |
| Fe, HCl | Water/Ethanol | Reflux |
| SnCl₂, HCl | Ethanol | Reflux |
| Na₂S₂O₄ | Water/Methanol | Room Temperature |
The catalytic hydrogenation with H₂ over a palladium-on-carbon catalyst is often preferred due to its clean reaction profile and high yield. prepchem.com
Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Yield Optimization
The synthesis of this compound typically originates from commercially available precursors, with the core transformations involving the introduction of the difluoromethoxy group and the manipulation of functional groups on the aromatic ring. Two plausible synthetic strategies are outlined and compared below, starting from the common precursor 2-amino-4-methoxyphenol (B1270069).
Route 1: Late-Stage Nitration
This strategy involves the initial protection of the amine and hydroxyl groups of 2-amino-4-methoxyphenol, followed by difluoromethylation, nitration, and subsequent deprotection and reduction steps.
Step 1: Protection. The amino and hydroxyl groups of 2-amino-4-methoxyphenol are protected, for instance, by acetylation to yield N-(2-hydroxy-5-methoxyphenyl)acetamide. This step is crucial to prevent side reactions in the subsequent stages.
Step 2: Difluoromethylation. The phenolic hydroxyl group is then converted to a difluoromethoxy group. A common method for this transformation is the use of a difluorocarbene source, such as sodium 2-chloro-2,2-difluoroacetate, in the presence of a base. orgsyn.org The reaction conditions, including solvent, temperature, and base, must be carefully controlled to maximize the yield and minimize the formation of byproducts.
Step 3: Nitration. The aromatic ring is subsequently nitrated to introduce a nitro group at the position ortho to the difluoromethoxy group. This step is critical for the final aniline functionality. The regioselectivity of the nitration is a key challenge and often requires optimization of the nitrating agent and reaction conditions to favor the desired isomer.
Step 4: Deprotection and Reduction. Finally, the protecting group on the amine is removed, and the nitro group is reduced to an amino group, typically through catalytic hydrogenation, to afford the target compound, this compound.
Route 2: Early-Stage Nitration
An alternative approach involves the nitration of a precursor prior to the introduction of the difluoromethoxy group.
Step 1: Nitration. Starting from a suitable precursor like 4-methoxyphenol, nitration is carried out to introduce a nitro group.
Step 2: Hydroxylation. The resulting nitrophenol is then hydroxylated at the ortho position.
Step 3: Difluoromethylation. The newly introduced hydroxyl group is subsequently difluoromethylated.
Step 4: Reduction. The nitro group is then reduced to yield the final aniline product.
Comparative Analysis:
| Parameter | Route 1: Late-Stage Nitration | Route 2: Early-Stage Nitration |
| Efficiency | Potentially higher overall yield due to more controlled introduction of functional groups. | May suffer from lower yields in the initial nitration and hydroxylation steps due to regioselectivity issues. |
| Selectivity | Regioselectivity of nitration can be challenging and may lead to isomeric impurities. | Early-stage nitration might offer better control over the position of the nitro group. |
| Yield Optimization | Requires careful optimization of protection, difluoromethylation, and nitration steps. | Optimization would focus on the initial nitration and subsequent functional group interconversions. |
| Key Challenges | Achieving high regioselectivity in the nitration step. Efficient removal of protecting groups. | Potential for side reactions during nitration and hydroxylation. |
Scalability Considerations for the Synthesis of this compound
Transitioning the synthesis of this compound from laboratory scale to industrial production presents a unique set of challenges and considerations.
Key Scalability Factors:
Reaction Conditions: The reaction conditions employed in the synthesis must be amenable to large-scale reactors. This includes considerations of temperature and pressure control, as some difluoromethylation reactions may require elevated temperatures. The use of highly energetic or hazardous reagents would also necessitate specialized equipment and safety protocols.
Process Safety: A thorough safety assessment is crucial for each step of the synthesis. Potential hazards, such as the handling of nitrating agents and the management of exothermic reactions, must be identified and mitigated.
Work-up and Purification: The purification of intermediates and the final product on a large scale can be challenging. Crystallization, distillation, and chromatography are common techniques, but their scalability and efficiency need to be carefully evaluated. The generation of waste streams during work-up and purification is another important consideration.
Process Optimization for Throughput: To maximize throughput in a manufacturing setting, process parameters such as reaction times, catalyst loading, and solvent volumes need to be optimized. Continuous flow chemistry is an emerging technology that can offer advantages in terms of safety, efficiency, and scalability for certain steps of the synthesis.
Chemical Reactivity and Transformations of 2 Difluoromethoxy 5 Methoxyaniline
Electrophilic Aromatic Substitution Patterns Directed by the Difluoromethoxy and Methoxy (B1213986) Groups
The regioselectivity of electrophilic aromatic substitution on the 2-(Difluoromethoxy)-5-methoxyaniline ring is primarily controlled by the powerful activating and ortho-, para-directing effects of the aniline (B41778) and methoxy groups. The difluoromethoxy group, being electron-withdrawing, acts as a deactivating group and a meta-director.
The aniline (-NH₂) and methoxy (-OCH₃) groups are strong activating groups that increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Their directing effects reinforce each other, strongly favoring substitution at positions C4 (para to the aniline, ortho to the methoxy) and C6 (ortho to the aniline, ortho to the methoxy). The deactivating nature of the -OCF₂H group at position C2 further disfavors substitution at the adjacent C3 position. Consequently, electrophilic substitution reactions are expected to yield predominantly a mixture of 4- and 6-substituted products.
Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution
| Substituent Group | Position | Electronic Effect | Activating/Deactivating | Directing Influence |
| Aniline (-NH₂) | C1 | +R > -I (Electron-Donating) | Strongly Activating | Ortho, Para (C2, C4, C6) |
| Difluoromethoxy (-OCF₂H) | C2 | -I > +R (Electron-Withdrawing) | Deactivating | Meta (C4, C6) |
| Methoxy (-OCH₃) | C5 | +R > -I (Electron-Donating) | Strongly Activating | Ortho, Para (C2, C4, C6) |
Nucleophilic Reactivity of the Aniline Functionality
The primary amine of the aniline group is a potent nucleophile, readily participating in a variety of reactions to form new carbon-nitrogen bonds.
The nucleophilic nitrogen atom of this compound can react with various electrophilic reagents to form stable amide, urea (B33335), and thiourea (B124793) derivatives. These reactions are fundamental in synthetic chemistry for creating more complex molecules.
Amide Formation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (to neutralize the acid byproduct) yields the corresponding N-acylated aniline (an amide).
Urea Formation: Treatment with an isocyanate leads to the formation of a substituted urea. This reaction typically proceeds without the need for a catalyst.
Thiourea Formation: Similarly, reaction with an isothiocyanate produces a substituted thiourea.
Table 2: Synthesis of Amide, Urea, and Thiourea Derivatives
| Reaction Type | Electrophilic Reagent | General Structure of Reagent | Product Class | General Structure of Product |
| Acylation | Acyl Chloride / Acid Anhydride | R-CO-Cl / (R-CO)₂O | Amide | Ar-NH-CO-R |
| Urea Formation | Isocyanate | R-N=C=O | Urea | Ar-NH-CO-NH-R |
| Thiourea Formation | Isothiocyanate | R-N=C=S | Thiourea | Ar-NH-CS-NH-R |
| Ar represents the 2-(Difluoromethoxy)-5-methoxyphenyl group. |
The aniline functionality can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the removal of a water molecule to drive the equilibrium toward the product. The resulting imine can serve as a versatile intermediate for further synthetic transformations.
Transformations Involving the Difluoromethoxy Moiety
The difluoromethoxy group (-OCF₂H) is a key feature of the molecule, imparting unique properties due to the presence of fluorine atoms. nih.gov Its reactivity, or lack thereof, is a critical consideration in synthetic planning.
The difluoromethoxy group is known for its high metabolic and chemical stability, which is significantly greater than that of a simple methoxy group. mdpi.comresearchgate.net This stability is attributed to the strength of the carbon-fluorine bond. rsc.org
Resistance to Oxidation: Unlike a methoxy group, which can be susceptible to oxidative O-demethylation by enzymes like CYP450, the difluoromethoxy group is highly resistant to such metabolic breakdown. mdpi.com
Hydrolytic Stability: The group is generally stable to hydrolysis under both acidic and basic conditions commonly used in organic synthesis. It is considered more chemically resistant to defluorination under these conditions than monofluorinated groups. researchgate.net
Compatibility with Reagents: The -OCF₂H moiety tolerates a wide range of reaction conditions and reagents, including those used in photocatalytic processes and for transformations on other parts of the molecule. nih.gov
Table 3: General Stability of the Difluoromethoxy Group
| Condition/Reagent Type | Stability | Notes |
| Mild to Moderate Acids | High | Generally stable; cleavage requires harsh conditions. |
| Mild to Moderate Bases | High | Generally stable; deprotonation of the C-H bond is possible with very strong bases. acs.org |
| Common Oxidizing Agents | High | Resistant to oxidative cleavage compared to non-fluorinated ethers. mdpi.com |
| Common Reducing Agents | High | The C-F and C-O bonds are not readily reduced. |
| Organometallic Reagents | High | Generally non-reactive towards common organometallics. |
| Photocatalytic Conditions | High | Tolerates conditions used in visible-light photoredox catalysis. nih.gov |
Modifying the difluoromethoxy group itself is challenging due to its inherent stability.
Further Fluorination: The conversion of a difluoromethoxy (-OCF₂H) group to a trifluoromethoxy (-OCF₃) group via direct fluorination of the C-H bond is not a standard transformation and is synthetically difficult to achieve. The synthesis of trifluoromethoxyarenes typically relies on installing the -OCF₃ group directly using specialized trifluoromethoxylation reagents. nih.gov
Defluorination: The cleavage of carbon-fluorine bonds is thermodynamically and kinetically challenging. While research into defluorination reactions exists, including enzymatic methods and those using potent reducing agents like hydrated electrons, these are not typically applied in standard organic synthesis for selective defluorination of an -OCF₂H group. researchgate.netscispace.com The selective reduction of a trifluoromethyl group to a difluoromethyl group has been achieved through specialized methods, but the reverse (or further reduction) is not common. researchgate.net A notable reaction involves the deprotonation of the difluoromethyl C-H bond using a superbase, which generates a nucleophilic ArCF₂⁻ species that can react with electrophiles, thereby functionalizing the group without defluorination. acs.org
Participation in Rearrangement Reactions (e.g., related to ketenimine formation)
The difluoromethoxy group is known to be a strong electron-withdrawing group by induction, which decreases the electron density of the aromatic ring. This electronic effect could influence the stability of any charged intermediates that might form during a rearrangement process. Furthermore, the steric bulk of the ortho-difluoromethoxy group could hinder reaction pathways that require the approach of a bulky reagent or a specific conformational alignment of the molecule.
Ketenimine formation from anilines typically involves reaction with a ketene (B1206846) or a ketene precursor. The nucleophilicity of the aniline nitrogen is a critical factor in this transformation. The electron-withdrawing nature of the ortho-difluoromethoxy group would be expected to decrease the nucleophilicity of the amino group in this compound, potentially making it less reactive towards ketenes compared to unsubstituted aniline.
Reactivity of the Methoxy Group
The methoxy group at the 5-position of the aniline ring offers a site for various chemical transformations, including demethylation and functionalization through oxidation or reduction.
The cleavage of the methyl ether to yield the corresponding phenol (B47542) (hydroxylation) is a common transformation in organic synthesis. wikipedia.org Several strategies exist for the demethylation of aryl methyl ethers. The choice of reagent and conditions is often influenced by the other functional groups present in the molecule. rsc.orgresearchgate.net
For this compound, the presence of the electron-withdrawing difluoromethoxy group and the amino group will affect the reactivity of the methoxy group. Electron-withdrawing substituents on the aromatic ring can facilitate the demethylation of a nearby methoxy group. rsc.orgacs.org
Common demethylation reagents include strong acids like HBr and HI, Lewis acids such as BBr₃ and AlCl₃, and nucleophilic reagents like thiolates. wikipedia.orgrsc.orgresearchgate.net The reaction with boron tribromide (BBr₃) is a particularly effective method for cleaving aryl methyl ethers. rsc.org
The expected demethylation of this compound to 2-(Difluoromethoxy)-5-aminophenol would likely proceed under controlled conditions to avoid side reactions involving the amino group.
Table 1: Potential Demethylation Reagents for Aryl Methyl Ethers
| Reagent | General Conditions | Comments |
| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) at low temperatures | Highly effective, but sensitive to moisture. |
| Aluminum chloride (AlCl₃) | With a nucleophilic scavenger (e.g., ethanethiol) | Effective, especially for ethers with adjacent electron-withdrawing groups. researchgate.net |
| Hydrogen bromide (HBr) | Acetic acid or neat, often at elevated temperatures | Strong acid, can sometimes lead to side reactions. |
| Lithium iodide (LiI) | In a high-boiling solvent (e.g., pyridine, collidine) | Nucleophilic demethylation. |
The methoxy group itself is generally stable to common oxidizing and reducing agents. However, the aromatic ring to which it is attached can undergo such transformations.
Oxidation: The oxidation of the methoxy group on an aniline ring is not a typical transformation. Strong oxidizing agents are more likely to react with the electron-rich aromatic ring or the amino group, potentially leading to polymerization or the formation of quinone-like structures. openaccessjournals.com The oxidation of anilines can be complex, often yielding a mixture of products. openaccessjournals.com
Reduction: The methoxy group is generally inert to catalytic hydrogenation and other common reduction methods used for aromatic systems. The Birch reduction, which employs sodium or lithium in liquid ammonia (B1221849) with an alcohol, is a method for the partial reduction of aromatic rings. masterorganicchemistry.com For anilines with electron-donating groups like a methoxy group, the reduction typically occurs at the ortho and meta positions relative to the activating group. However, the presence of the strongly electron-withdrawing difluoromethoxy group would likely alter the regioselectivity of a Birch reduction on this compound.
Heterocyclic Annulation Reactions Utilizing this compound as a Synthon
The aniline functionality in this compound makes it a valuable precursor, or synthon, for the construction of various heterocyclic ring systems. Several classic named reactions are employed for the synthesis of nitrogen-containing heterocycles from anilines.
Fischer Indole (B1671886) Synthesis: The Fischer indole synthesis is a powerful method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com To utilize this compound in a Fischer indole synthesis, it would first need to be converted to the corresponding hydrazine (B178648), (2-(Difluoromethoxy)-5-methoxyphenyl)hydrazine. This hydrazine could then be reacted with a suitable carbonyl compound to generate an indole. The electronic nature of the substituents on the phenylhydrazine can influence the ease of the reaction and the regioselectivity of the cyclization. Studies on methoxy-substituted phenylhydrazones have shown that the position of the methoxy group can direct the cyclization. nih.gov
Pictet-Spengler Reaction: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgyoutube.com To be a substrate for a Pictet-Spengler reaction, this compound would need to be transformed into the corresponding β-(2-(difluoromethoxy)-5-methoxyphenyl)ethylamine. The electron-withdrawing difluoromethoxy group would likely deactivate the aromatic ring towards the electrophilic cyclization step, potentially requiring stronger acidic conditions or yielding lower reaction efficiencies compared to anilines with electron-donating groups. wikipedia.orgnih.gov
Bischler-Napieralski Reaction: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution used to synthesize 3,4-dihydroisoquinolines from β-arylethylamides. wikipedia.orgorganic-chemistry.orgnrochemistry.com Similar to the Pictet-Spengler reaction, this would require prior conversion of this compound to a β-(2-(difluoromethoxy)-5-methoxyphenyl)ethylamide. The success of the cyclization is highly dependent on the electronic nature of the aromatic ring, with electron-donating groups generally favoring the reaction. nrochemistry.com The deactivating effect of the difluoromethoxy group would be a significant factor to consider.
Table 2: Key Heterocyclic Annulation Reactions and Required Precursors from this compound
| Reaction | Target Heterocycle | Required Precursor |
| Fischer Indole Synthesis | Indole | (2-(Difluoromethoxy)-5-methoxyphenyl)hydrazine |
| Pictet-Spengler Reaction | Tetrahydroisoquinoline | β-(2-(Difluoromethoxy)-5-methoxyphenyl)ethylamine |
| Bischler-Napieralski Reaction | 3,4-Dihydroisoquinoline | N-[β-(2-(Difluoromethoxy)-5-methoxyphenyl)ethyl]amide |
Applications in Advanced Organic Synthesis and Materials Science
2-(Difluoromethoxy)-5-methoxyaniline as a Versatile Building Block in Complex Molecular Architectures
The unique substitution pattern of this compound, featuring an amine group ortho to a difluoromethoxy group and para to a methoxy (B1213986) group, makes it a highly versatile precursor for the construction of complex molecular frameworks. The primary amine functionality is a key reaction handle, allowing for a wide array of chemical transformations. This enables its integration into larger, more elaborate structures, particularly those designed for applications in medicinal chemistry and materials science. The presence of the difluoromethoxy group is crucial, as it imparts specific properties that are often sought after in modern drug discovery and the design of advanced materials. nih.gov
Fluorinated aromatic compounds are essential components in pharmaceuticals and agrochemicals. beilstein-journals.orgagcchem.com The synthesis of such molecules often relies on the use of pre-fluorinated building blocks. This compound is an exemplary reagent in this context, providing a difluoromethoxylated phenyl ring that can be further elaborated. The amine group can be transformed into a variety of other functional groups or used as a nucleophile in coupling reactions to build larger aromatic systems. For instance, Sandmeyer reactions can convert the amine to halides, a cyano group, or other functionalities, which can then undergo further cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to create complex, multi-ring aromatic scaffolds. This strategic use of a pre-functionalized fluorinated ring is often more efficient and provides better control over regiochemistry than late-stage fluorination attempts. The development of chiral Ni(II) complexes, for example, has expanded the ability to incorporate such fluorinated aromatic moieties into amino acid structures, highlighting the importance of these building blocks in peptide and protein chemistry. beilstein-journals.org
The amine functionality of this compound is a primary gateway for the synthesis of a diverse range of nitrogen-containing heterocycles. These ring systems are privileged structures in medicinal chemistry due to their ability to interact with various biological targets.
Benzimidazoles: Benzimidazoles can be readily synthesized from ortho-phenylenediamines. This compound can be converted into the corresponding 1,2-diaminobenzene derivative through a nitration reaction ortho to the methoxy group, followed by reduction of the nitro group. The resulting 4-(difluoromethoxy)-5-methoxy-1,2-phenylenediamine can then undergo cyclocondensation with various reagents to form the benzimidazole (B57391) core. Common methods include reaction with carboxylic acids (Phillips condensation), aldehydes followed by oxidation, or carbon disulfide to yield a mercaptobenzimidazole. primescholars.comgoogle.comresearchgate.net This latter compound, 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, is a key intermediate in the synthesis of proton pump inhibitors. primescholars.comgoogle.com
| Reagent for Cyclization | Resulting Benzimidazole Derivative |
| Carboxylic Acid (R-COOH) | 2-Alkyl/Aryl-5(or 6)-(difluoromethoxy)-6(or 5)-methoxy-1H-benzimidazole |
| Aldehyde (R-CHO) | 2-Alkyl/Aryl-5(or 6)-(difluoromethoxy)-6(or 5)-methoxy-1H-benzimidazole |
| Carbon Disulfide (CS₂) | 5-(Difluoromethoxy)-6-methoxy-1H-benzimidazole-2-thiol |
Isoxazoles: The synthesis of isoxazoles often involves the [3+2] cycloaddition of a nitrile oxide with an alkyne or the condensation of a β-dicarbonyl compound with hydroxylamine (B1172632). nih.govorganic-chemistry.org To utilize this compound as a precursor, it could first be converted into a suitable three-carbon electrophile. For example, the aniline (B41778) could undergo a diazotization reaction followed by a Meerwein arylation with an α,β-unsaturated carbonyl compound. The resulting product could then be reacted with hydroxylamine to form the isoxazole (B147169) ring. core.ac.uk Alternatively, the aniline can be transformed into an aldoxime, which can then be oxidized in situ to a nitrile oxide for cycloaddition reactions. core.ac.uk
Pyrimidines: Pyrimidine synthesis typically involves the condensation of a compound containing an N-C-N fragment (like urea (B33335) or guanidine) with a 1,3-dielectrophile (like a β-diketone or α,β-unsaturated ketone). byu.edunih.gov The amine group of this compound can be converted into a guanidine (B92328) moiety by reacting it with cyanamide. This substituted guanidine can then be cyclized with a suitable β-dicarbonyl compound to afford a 2-amino-pyrimidine bearing the 2-(difluoromethoxy)-5-methoxyphenyl substituent. byu.edu
Oxadiazoles: 1,3,4-Oxadiazoles are commonly synthesized by the dehydrative cyclization of diacylhydrazines or by the oxidation of N-acylhydrazones. nih.govnih.gov To incorporate the 2-(Difluoromethoxy)-5-methoxyphenyl moiety, the parent aniline would first be converted into a hydrazine (B178648) derivative via diazotization and reduction. This hydrazine can then be acylated with a carboxylic acid or acid chloride to form an acylhydrazide. Subsequent reaction with another carboxylic acid (to form a diacylhydrazine, followed by cyclization with an agent like POCl₃) or with an aldehyde (to form a hydrazone, followed by oxidative cyclization) yields the desired 2,5-disubstituted 1,3,4-oxadiazole. nih.govresearchgate.net
Integration into Fluorine-Containing Organic Functional Materials
The field of materials science increasingly utilizes organofluorine compounds to create functional materials with enhanced properties. rsc.org Fluorine-containing polymers, for instance, are known for their exceptional thermal stability, chemical resistance, and unique surface properties. man.ac.uk The difluoromethoxy group in this compound can impart desirable characteristics to polymers and other organic materials. Its inclusion can enhance thermal stability and hydrophobicity. The aniline functionality allows it to be used as a monomer in the synthesis of polymers such as polyamides or polyimides. The resulting materials would have the difluoromethoxy groups regularly spaced along the polymer backbone, potentially leading to materials with low surface energy, specific dielectric properties, or enhanced solubility in selected solvents. Furthermore, the electronic nature of the difluoromethoxy group can influence the photophysical properties of conjugated systems, suggesting potential applications in organic light-emitting diodes (OLEDs) or other electronic devices. man.ac.uk
Role in the Synthesis of Fine Chemicals and Intermediates (e.g., for agrochemical scaffolds)
This compound is a valuable intermediate in the production of fine chemicals, particularly for the life science industries. agcchem.comdaikinchemicals.com The introduction of a difluoromethoxy group into bioactive molecules is a common strategy in agrochemical research to improve efficacy, metabolic stability, and transport properties. This aniline derivative serves as a readily available source of the difluoromethoxyphenyl moiety. It can be a precursor for fungicides, herbicides, and insecticides where this specific substitution pattern has been identified as beneficial for biological activity. agcchem.com The synthesis of these agrochemicals often involves multi-step sequences where the aniline is transformed into a more complex heterocyclic core, as described previously, which then forms the central scaffold of the final active ingredient.
Design and Synthesis of Derivatives for Structure-Property Relationship Studies
Understanding how molecular structure affects function is a cornerstone of modern chemistry, particularly in drug design. nih.gov this compound provides a core scaffold that can be systematically modified to probe structure-property or structure-activity relationships (SAR). Researchers can synthesize a library of derivatives by:
Modifying the amine group: Acylation, alkylation, or conversion to other functional groups.
Electrophilic aromatic substitution: Introducing new substituents onto the aromatic ring, guided by the directing effects of the existing groups.
Modifying the methoxy group: Demethylation to a phenol (B47542) followed by re-alkylation with different groups.
Each new derivative can then be tested to see how the modification impacts its physical properties (e.g., solubility, crystal packing) or biological activity. For example, studies on fluorinated estratriene derivatives have shown that replacing a methoxy with a difluoromethoxy group can significantly alter antiproliferative potency and metabolic stability, demonstrating the utility of this synthetic strategy in optimizing lead compounds. nih.gov This systematic approach allows for the fine-tuning of molecular properties to achieve a desired outcome, whether for a new pharmaceutical, agrochemical, or material.
Advanced Spectroscopic and Structural Characterization of 2 Difluoromethoxy 5 Methoxyaniline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR, ¹³C NMR, and ¹⁹F NMR for Positional and Structural Assignment
One-dimensional NMR experiments are the cornerstone of structural assignment. For 2-(Difluoromethoxy)-5-methoxyaniline, ¹H, ¹³C, and ¹⁹F NMR would each provide unique and complementary information.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each chemically non-equivalent proton. The aromatic region would feature three signals corresponding to the protons on the benzene (B151609) ring. Their splitting patterns (multiplicity), governed by spin-spin coupling with neighboring protons, would be critical for confirming their relative positions (ortho, meta, para). A singlet would be expected for the methoxy (B1213986) (-OCH₃) protons and a broad singlet for the amine (-NH₂) protons. The difluoromethoxy group (-OCHF₂) proton would appear as a characteristic triplet due to coupling with the two fluorine atoms.
¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The aromatic region would display six distinct signals for the benzene ring carbons. The chemical shifts would be influenced by the electron-donating effects of the amine and methoxy groups and the electron-withdrawing effect of the difluoromethoxy group. Signals for the methoxy carbon and the difluoromethoxy carbon (a triplet due to ¹JCF coupling) would also be present at characteristic chemical shifts.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an essential tool. It would be expected to show a single resonance for the two equivalent fluorine atoms of the -OCHF₂ group. This signal would appear as a doublet due to coupling with the single proton of the same group. The chemical shift provides a sensitive probe of the electronic environment around the fluorine nuclei.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Note: These are predicted values based on typical chemical shift ranges and coupling constants for similar functional groups. Actual experimental values may vary.
| Technique | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |
|---|---|---|---|---|
| ¹H NMR | Ar-H | 6.5 - 7.0 | Doublet, Doublet of doublets | JHH ≈ 2-9 Hz |
| -NH₂ | ~3.5 - 4.5 | Broad Singlet | N/A | |
| -OCH₃ | ~3.8 | Singlet | N/A | |
| -OCHF₂ | ~6.5 - 7.5 | Triplet | JHF ≈ 70-80 Hz | |
| Solvent: CDCl₃ or DMSO-d₆ | ||||
| ¹³C NMR | Ar-C (C-N) | ~140-150 | Singlet | N/A |
| Ar-C (C-O) | ~150-160 | Singlet | N/A | |
| Ar-CH | ~100-120 | Singlet | N/A | |
| -OCH₃ | ~55 | Singlet | N/A | |
| -OCHF₂ | ~115-120 | Triplet | JCF ≈ 230-250 Hz | |
| ¹⁹F NMR | -OCHF₂ | ~ -80 to -90 | Doublet | JFH ≈ 70-80 Hz |
| Reference: CFCl₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
2D NMR experiments are invaluable for mapping the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between adjacent aromatic protons, confirming their connectivity and aiding in the definitive assignment of the substitution pattern on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This technique would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methoxy protons to the methoxy carbon.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₈H₉F₂NO₂, the theoretical exact mass can be calculated. scbt.com An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) would unequivocally confirm the molecular formula.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₉F₂NO₂ scbt.com |
| Molecular Weight | 189.16 g/mol scbt.com |
| Calculated Exact Mass ([M+H]⁺) | 190.0674 |
| Typical Mass Accuracy | < 5 ppm |
Furthermore, analysis of the fragmentation patterns in the mass spectrum (often induced by techniques like collision-induced dissociation, CID) can provide additional structural information. Expected fragmentation might include the loss of a methyl radical from the methoxy group or cleavage of the C-O bond of the difluoromethoxy group.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a molecular "fingerprint."
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and methyl group (around 2800-3100 cm⁻¹), C-O stretching for the aryl ethers (around 1200-1250 cm⁻¹), and strong C-F stretching vibrations for the difluoromethoxy group (typically in the 1000-1100 cm⁻¹ region).
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. It would complement the IR spectrum by showing strong signals for the aromatic ring C=C stretching vibrations (around 1600 cm⁻¹).
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | IR |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |
| Alkyl C-H (-OCH₃) | C-H Stretch | 2850 - 3000 | IR, Raman |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman (strong) |
| Aryl Ether (Ar-O-C) | C-O Stretch | 1200 - 1250 | IR (strong) |
| Difluoromethoxy (-CF₂) | C-F Stretch | 1000 - 1100 | IR (very strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The substituted benzene ring in this compound acts as a chromophore, absorbing UV light to promote electrons from lower to higher energy molecular orbitals (e.g., π to π* transitions). The positions of the absorption maxima (λmax) are sensitive to the substituents on the ring. The electron-donating amine and methoxy groups would be expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The solvent used can also influence the λmax values.
Theoretical and Computational Chemistry Studies of 2 Difluoromethoxy 5 Methoxyaniline
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for medium to large-sized molecules. nih.gov DFT calculations are predicated on the principle that the energy of a molecule can be determined from its electron density. arxiv.orgnih.gov
For 2-(Difluoromethoxy)-5-methoxyaniline, a DFT approach, commonly using a functional like B3LYP or ωB97XD with a basis set such as 6-311++G(d,p), would first be employed to find the molecule's lowest-energy three-dimensional structure. researchgate.netnih.gov This process, known as geometry optimization, identifies the most stable arrangement of atoms by minimizing the forces on them. nih.gov
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to describe the molecule's reactivity and behavior. Key properties include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net Other calculated properties, such as the molecular electrostatic potential (MEP) map, visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. journaleras.com
Table 1: Illustrative Electronic Properties of Substituted Anilines Calculated via DFT (Note: These values are representative examples based on typical DFT results for aniline (B41778) derivatives and are not specific experimental or calculated data for this compound.)
| Property | Aniline | p-Chloroaniline | p-Nitroaniline |
| HOMO Energy (eV) | -5.85 | -6.10 | -6.80 |
| LUMO Energy (eV) | 0.50 | 0.15 | -1.10 |
| HOMO-LUMO Gap (eV) | 6.35 | 6.25 | 5.70 |
| Dipole Moment (Debye) | 1.53 | 2.99 | 6.29 |
This interactive table demonstrates how substituents alter the electronic properties of the aniline core. Electron-withdrawing groups like nitro (-NO₂) lower both HOMO and LUMO energies and significantly increase the dipole moment compared to the parent aniline molecule.
Ab Initio Methods for High-Accuracy Energy and Property Predictions
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. cdnsciencepub.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation. mdpi.com
While computationally more demanding than DFT, ab initio methods are often used to obtain highly accurate benchmark energies and properties, or for systems where DFT functionals may be less reliable. dntb.gov.ua For this compound, high-level ab initio calculations could be used to:
Validate the geometries and relative energies of different conformers predicted by DFT.
Calculate precise ionization potentials and electron affinities.
Provide benchmark data for refining more computationally efficient models.
Studies on similar molecules, such as aniline oligomers, have shown that DFT methods can sometimes produce results that are in better agreement with experimental data than RHF, while single-point MP2 calculations on DFT-optimized structures can further refine energy predictions. dntb.gov.ua
Conformational Analysis and Potential Energy Surfaces
The flexibility of the methoxy (B1213986) and difluoromethoxy substituents in this compound allows the molecule to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers to rotation between them. rsc.org
This is typically done by constructing a Potential Energy Surface (PES), which maps the molecule's energy as a function of one or more geometric parameters, such as the torsion (dihedral) angles of the substituent groups relative to the benzene (B151609) ring. colostate.edu By systematically rotating the C(ring)-O bonds of the methoxy and difluoromethoxy groups and calculating the energy at each step, a detailed PES can be generated. This surface reveals the low-energy valleys corresponding to stable conformers and the hills representing the transition states for rotation. Such analyses on related substituted anilines have been performed using both semiempirical and ab initio methods to interpret experimental spectra and understand substituent interactions. colostate.edu
Table 2: Hypothetical Relative Energies of Conformers for this compound (Note: This table is for illustrative purposes to show the type of data obtained from a conformational analysis. The conformer descriptions and energies are hypothetical.)
| Conformer | Dihedral Angle (H₃C-O-C₅-C₄) | Dihedral Angle (F₂HC-O-C₂-C₁) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A (Global Minimum) | 0° (In-plane) | 0° (In-plane) | 0.00 | 75.1 |
| B | 0° (In-plane) | 90° (Perpendicular) | 1.25 | 13.5 |
| C | 90° (Perpendicular) | 0° (In-plane) | 1.50 | 9.0 |
| D | 90° (Perpendicular) | 90° (Perpendicular) | 2.80 | 2.4 |
This interactive table illustrates how the relative orientation of the two ether substituents could lead to different stable conformers with varying energies and populations at room temperature.
Elucidation of Reaction Mechanisms and Transition States via Computational Pathways
Computational chemistry is an indispensable tool for investigating the detailed step-by-step pathways of chemical reactions. acs.org By mapping the potential energy surface connecting reactants to products, researchers can identify intermediates and, crucially, the high-energy transition states that control the reaction rate. mdpi.com
For this compound, computational methods could be used to explore various reactions, such as electrophilic aromatic substitution, oxidation, or C-N bond formation. acs.orgmdpi.com For a given reaction, the process would involve:
Locating Reactants and Products: The geometries of the starting materials and final products are optimized.
Identifying Transition States (TS): Sophisticated algorithms are used to find the saddle point on the PES between reactants and products. A key feature of a true TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. mdpi.com
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the path downhill from the transition state to confirm that it connects the intended reactants and products.
Calculating Activation Energies: The energy difference between the transition state and the reactants provides the activation barrier, which is essential for understanding reaction kinetics.
Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data and structure confirmation.
NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F) computationally has become a standard practice. mdpi.comnih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is commonly used to calculate the isotropic magnetic shielding tensors, which are then converted to chemical shifts using a reference standard (like tetramethylsilane).
Predicting ¹⁹F NMR shifts can be particularly valuable but also challenging due to fluorine's large chemical shift range and sensitivity to the electronic environment. chemrxiv.org Combined computational and experimental studies on other fluorinated molecules have demonstrated that quantum mechanical calculations can correctly predict trends in chemical shifts upon changes in molecular conformation or binding state. uni-muenchen.de
Table 3: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound (Note: These are hypothetical values based on standard computational models and typical group shifts. They serve as an example of predicted data.)
| Atom | Predicted Chemical Shift (ppm) |
| ¹H (NH₂) | 3.8 - 4.2 |
| ¹H (Ar-H) | 6.2 - 6.8 |
| ¹H (OCH₃) | 3.75 |
| ¹H (OCHF₂) | 6.5 - 7.0 (triplet) |
| ¹³C (Ar-C) | 100 - 155 |
| ¹³C (OCH₃) | 55.6 |
| ¹³C (OCHF₂) | 115 - 120 (triplet) |
| ¹⁹F (OCHF₂) | -80 to -95 |
Vibrational Frequencies
Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks observed in infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation is performed, which yields the harmonic vibrational modes of the molecule. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. researchgate.net Such calculations are invaluable for assigning specific spectral bands to the vibrations of particular functional groups, as demonstrated in detailed studies of related molecules like 5-chloro-ortho-methoxyaniline. researchgate.net
Molecular Dynamics Simulations to Investigate Intermolecular Interactions for Synthetic Design
While quantum mechanics excels at describing the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of systems containing many molecules over time. MD uses classical mechanics to simulate the movements of atoms and molecules, allowing for the investigation of intermolecular interactions, solvation effects, and conformational dynamics in a condensed phase. nih.gov
For synthetic design, MD simulations could be used to study this compound in various solvents to understand solubility and aggregation behavior. More advanced applications could involve simulating the interaction of the molecule with a biological target, such as an enzyme active site. These simulations can reveal key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and provide insights into the stability of the bound complex, guiding the design of more potent analogs. nih.gov
Conclusion and Future Research Perspectives
Identification of Remaining Challenges and Unexplored Opportunities in Fluorinated Aniline (B41778) Chemistry
Despite the utility of fluorinated anilines like 2-(Difluoromethoxy)-5-methoxyaniline, significant challenges persist in their synthesis and application. A primary hurdle is the development of efficient, scalable, and regioselective fluorination and fluoroalkoxylation methods. nih.gov Introducing fluorine-containing moieties, particularly at a late stage in a synthetic sequence, remains a complex task that often requires harsh conditions or expensive reagents. pharmtech.com For difluoromethoxy groups specifically, while methods exist, there is a continuous need for more robust and widely applicable synthetic protocols.
Unexplored opportunities lie in several areas. There is potential for developing novel catalysts that can perform direct C-H difluoromethoxylation on aniline precursors, which would be a more atom-economical approach. nih.gov The full scope of the difluoromethoxy group as a bioisostere is still being investigated, and further studies could reveal new applications in modulating drug-receptor interactions. acs.org Furthermore, the synthesis and exploration of a wider array of substituted difluoromethoxyanilines could yield a valuable library of building blocks for drug discovery programs. nih.gov Another opportunity exists in the development of biocatalytic methods for fluorination, which could offer unparalleled selectivity and milder reaction conditions, though this remains a formidable challenge in synthetic biology. bohrium.comst-andrews.ac.uk
Prospective Research Avenues and Methodological Advancements in Synthesis and Application
Future research in this area is likely to focus on overcoming the aforementioned synthetic challenges. A key avenue will be the design of novel reagents and transition-metal-catalyzed reactions for more efficient introduction of the -OCF₂H group. nih.govnih.gov This includes the development of methods that are tolerant of a wide range of functional groups, allowing for greater flexibility in synthetic design. pharmtech.com The exploration of radical-based difluoromethoxylation has shown promise and could be expanded to a broader range of substrates, including complex anilines. nih.gov
Another promising direction is the synthesis of fluorinated organoboron compounds as versatile intermediates. acs.org Creating a boronylated version of this compound could unlock a vast number of subsequent cross-coupling reactions, dramatically increasing its synthetic utility. Methodological advancements may also come from a deeper understanding of the reaction mechanisms involved in C-F and C-O bond formations, leading to more rational catalyst and reaction design. acs.org As the demand for fluorinated compounds in materials science and nanotechnology grows, new applications for fluorinated anilines beyond the life sciences may emerge, representing a significant area for future exploration. youtube.com
Potential for Integration with Emerging Synthetic Technologies (e.g., Flow Chemistry, Photocatalysis)
The integration of emerging technologies like flow chemistry and photocatalysis holds immense potential for the synthesis and modification of this compound and related compounds.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better temperature and pressure control, and improved scalability. beilstein-journals.orgbeilstein-journals.orgsemanticscholar.org For fluorination reactions, which can be highly energetic, flow chemistry provides a safer environment. The high surface-area-to-volume ratio in microreactors can improve mass and heat transfer, leading to higher yields and selectivities. beilstein-journals.org This technology is particularly well-suited for the industrial production of key intermediates like fluorinated anilines, potentially reducing costs and improving process consistency. google.comacs.org
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming challenging chemical bonds under mild conditions. nih.govbeilstein-journals.org This technology is highly relevant for synthesizing tri- and difluoromethyl ethers. nih.gov Photocatalytic methods could enable the direct C-H difluoromethoxylation of an aniline precursor or facilitate novel coupling reactions involving this compound. The synergy between photocatalysis and flow chemistry is particularly compelling; immobilizing a photocatalyst in a flow reactor can simplify product purification and allow for continuous, efficient production. beilstein-journals.orgnih.gov This combination could pave the way for new, previously inaccessible chemical transformations, accelerating the discovery and development of novel molecules derived from fluorinated anilines. nih.govbeilstein-journals.org
Q & A
Q. What synthetic routes are commonly employed to prepare 2-(difluoromethoxy)-5-methoxyaniline, and how can reaction conditions be optimized to minimize impurities?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, describes a condensation reaction involving 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with a chloromethyl pyridine derivative in the presence of an inorganic base. Optimization may involve controlling reaction temperature (e.g., 0–5°C for exothermic steps), stoichiometric ratios of reagents, and purification via column chromatography to isolate intermediates . Impurity profiles should be monitored using HPLC (as in ) to detect byproducts like sulfones or overoxidized species .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?
- NMR : and NMR are essential for confirming the difluoromethoxy (-OCFH) and methoxy (-OCH) groups. The -OCFH group shows characteristic splitting patterns in NMR (e.g., δ -80 to -90 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- FT-IR : Absorption bands near 1250–1150 cm confirm C-F stretching in the difluoromethoxy group .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., -OCF2_22H vs. -OCH3_33) influence the reactivity of this compound in electrophilic substitution reactions?
The electron-withdrawing nature of the difluoromethoxy group (-OCFH) deactivates the aromatic ring, directing electrophilic attacks to the para position relative to the methoxy group (-OCH), which is electron-donating. Computational studies (e.g., DFT) can predict regioselectivity, while experimental validation via nitration or halogenation reactions (e.g., using HNO/HSO) confirms product distribution .
Q. What strategies are effective for stabilizing this compound against oxidative degradation, particularly in aqueous or acidic environments?
Oxidation resistance can be enhanced by:
- Storage conditions : Storing below -20°C in inert atmospheres ( recommends this for similar amines).
- Buffering agents : Adding antioxidants like BHT (butylated hydroxytoluene) or using phosphate buffers (pH 6–7) to mitigate acid-catalyzed hydrolysis of the difluoromethoxy group .
- Encapsulation : Lipid-based nanoparticles or cyclodextrin complexes improve stability in biological matrices .
Q. How can chromatographic methods (e.g., HPLC) be tailored to resolve co-eluting impurities in this compound derivatives?
and outline HPLC protocols for pantoprazole-related compounds, which can be adapted:
- Column : C18 reversed-phase (5 µm, 250 × 4.6 mm).
- Mobile phase : Gradient elution with acetonitrile/0.1% trifluoroacetic acid (TFA) in water.
- Detection : UV at 280 nm for aromatic amines. Adjusting flow rates (1.0–1.5 mL/min) and column temperature (30–40°C) improves resolution of sulfone or sulfoxide byproducts .
Methodological Considerations
Q. What are the challenges in quantifying trace impurities in this compound, and how can mass spectrometry (LC-MS/MS) address them?
LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity for low-abundance impurities (e.g., <0.1%). For example, the sulfone impurity (III in ) can be detected using transitions like m/z 432 → 198 (collision energy: 20 eV). Calibration curves with internal standards (e.g., deuterated analogs) improve accuracy .
Q. How do steric and electronic factors affect the catalytic efficiency of transition-metal catalysts in cross-coupling reactions involving this compound?
Bulky ligands (e.g., JohnPhosAuSbF in ) enhance selectivity in Buchwald-Hartwig aminations by reducing side reactions. Computational modeling (e.g., DFT) predicts steric hindrance from the difluoromethoxy group, guiding catalyst design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
